Methyl(thiophen-3-ylmethyl)amine hydrochloride
Description
Methyl(thiophen-3-ylmethyl)amine hydrochloride (CAS: 1041424-94-5) is an organic compound featuring a thiophene ring substituted at the 3-position with a methylaminomethyl group, which is protonated as a hydrochloride salt. Its molecular formula is C₇H₁₀ClNS, and it is primarily used in pharmaceutical research and organic synthesis due to its amine functionality and heterocyclic aromatic system . The thiophene moiety provides electronic diversity, making it a versatile intermediate in drug discovery and materials science.
Properties
IUPAC Name |
N-methyl-1-thiophen-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-7-4-6-2-3-8-5-6;/h2-3,5,7H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUQNHJAEFPRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041424-94-5 | |
| Record name | methyl(thiophen-3-ylmethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(thiophen-3-ylmethyl)amine hydrochloride typically involves the reaction of thiophene-3-carboxaldehyde with methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
Methyl(thiophen-3-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Methyl(thiophen-3-ylmethyl)amine hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. Notable applications include:
- Drug Development : It is used in the creation of novel drugs targeting various diseases, including cancer and neurological disorders.
- Pharmacological Studies : Interaction studies focusing on its binding affinity with biological targets are crucial for understanding its pharmacokinetic and pharmacodynamic profiles.
Biological Studies
Research has shown that this compound may influence biological pathways through its interaction with specific receptors and enzymes:
- Cytokine Modulation : Compounds similar to this compound have been explored for their potential to modulate immune responses by acting on cytokine signaling pathways, which is promising for treating inflammatory diseases and cancers .
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Synthesis of Functional Materials : It can be utilized as a building block for creating polymers or other materials with specific electrical or optical properties.
Case Studies and Research Findings
- Pharmacokinetic Studies : Research has indicated that this compound exhibits favorable absorption characteristics when administered in various formulations, making it a candidate for further development in drug delivery systems.
- Biological Activity Investigations : Studies have demonstrated that derivatives of this compound can exhibit significant anti-inflammatory effects by modulating cytokine production, which could lead to new therapeutic strategies for chronic inflammatory conditions .
- Material Properties Exploration : Experimental data suggest that incorporating this compound into polymer matrices enhances their mechanical and thermal properties, indicating potential applications in advanced materials.
Mechanism of Action
The mechanism of action of Methyl(thiophen-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
(3-Methylphenyl)methylamine Hydrochloride
- CAS : 1252548-92-7
- Molecular Formula : C₁₃H₁₆ClNS
- Key Differences: Replaces the thiophen-3-yl group with a thiophen-2-yl group and introduces a 3-methylphenyl substituent.
Methyl-thiazol-2-ylmethyl-amine Hydrochloride
Functional Group Modifications
Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine Hydrochloride
- CAS : 5553-29-7
- Molecular Formula: C₆H₁₄ClNO₂S
- Key Differences : Incorporates a sulfone group (1,1-dioxide) and a tetrahydrothiophene ring. The sulfone enhances oxidative stability and polarity, while the saturated ring reduces aromaticity .
Methyl 3-Amino-3-(thiophen-3-yl)propanoate Hydrochloride
- CAS : 618109-86-7
- Molecular Formula: C₈H₁₁NO₂S
Hybrid Structures with Additional Heterocycles
(3-Methyl-2-thienyl)methylamine Hydrochloride
- CAS: Not explicitly listed (discontinued product).
- Key Differences : Combines thiophene and pyridine rings. The pyridine introduces basicity and coordination sites for metal-binding applications .
N-Methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide Hydrochloride
- CAS : 1258651-66-9
- Molecular Formula : C₁₂H₂₀ClN₂OS
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Methyl(thiophen-3-ylmethyl)amine hydrochloride | C₇H₁₀ClNS | 191.67 | Thiophene, methylamine |
| (3-Methylphenyl)methylamine HCl | C₁₃H₁₆ClNS | 253.79 | Thiophen-2-yl, 3-methylphenyl |
| Methyl-thiazol-2-ylmethyl-amine HCl | C₅H₉ClN₂S | 164.65 | Thiazole, methylamine |
| Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine HCl | C₆H₁₄ClNO₂S | 199.69 | Sulfone, tetrahydrothiophene |
Research Findings and Trends
- Electronic Effects : Thiophene derivatives exhibit tunable electronic properties based on substituent position (2- vs. 3-thiophene), influencing charge transport in materials science .
- Solubility: Sulfone-containing analogs (e.g., CAS 5553-29-7) show improved aqueous solubility compared to non-oxidized thiophenes .
- Safety Profiles: Hydrochloride salts generally require careful handling due to irritant properties, as noted for structurally related compounds .
Biological Activity
Methyl(thiophen-3-ylmethyl)amine hydrochloride is a compound of significant interest in various biological and medicinal research fields. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Profile
- Systematic Name : this compound
- Molecular Formula : C7H10ClN S
- Molecular Weight : Approximately 175.68 g/mol
- Structure : Contains a thiophene ring linked to a methylamine group, which contributes to its reactivity and biological properties.
This compound interacts with various biological targets, functioning primarily as a ligand that can modulate the activity of receptors and enzymes. The specific molecular pathways affected depend on the context of its application. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as inflammation and cancer cell proliferation.
- Receptor Binding : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.
1. Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antibacterial properties against various pathogens. For instance:
- In studies comparing thiourea derivatives, certain compounds showed significant antibacterial activity against strains like E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | K. pneumoniae | 50 | 24 |
2. Anticancer Activity
This compound has been evaluated for its potential in cancer therapy. In vitro studies indicate that it may induce apoptosis in cancer cells by affecting cell cycle progression:
- A study observed that treated MCF-7 breast cancer cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cell damage and apoptosis initiation .
| Cell Line | IC50 Value (µM) | Effect on Cell Viability |
|---|---|---|
| MCF-7 | 1.29 | Significant decline |
| Other Lines | 2.96 | Moderate decline |
Case Studies
- Antibacterial Efficacy : A comparative study highlighted the effectiveness of this compound against multi-drug resistant bacterial strains. The compound showed comparable inhibition to standard antibiotics like ceftriaxone, making it a candidate for further development in antimicrobial therapies .
- Cancer Cell Studies : Research focusing on the compound's effect on various cancer cell lines revealed that it not only inhibited cell growth but also altered cell morphology, suggesting a mechanism involving apoptosis rather than mere growth inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
